REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[C:6]1=[CH:7][CH:8]([O:21][CH:22]([CH2:23][CH3:24])[CH2:25][CH3:26])[CH:9]([NH:17][C:18]([CH3:19])=[O:20])[CH:10]([O:12][S:13]([CH3:14])(=[O:15])=[O:16])[CH2:11]1.[CH3:27][S:28]([CH3:29])=[O:30].[CH3:40][CH2:41][OH:42].[N-:32]=[N+:33]=[N-:34].[Na+:31].[Na+:39].[O-:35][C:36]([OH:37])=[O:38]>>[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[C:6]1=[CH:7][CH:8]([O:21][CH:22]([CH2:23][CH3:24])[CH2:25][CH3:26])[CH:9]([NH:17][C:18]([CH3:19])=[O:20])[CH:10]([N:32]=[N+:33]=[N-:34])[CH2:11]1
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Name
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CCOC(=O)C1=CC(OC(CC)CC)C(NC(C)=O)C(OS(C)(=O)=O)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1=CC(OC(CC)CC)C(NC(C)=O)C(OS(C)(=O)=O)C1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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[N-]=[N+]=[N-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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O=C([O-])O
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Name
|
|
Type
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product
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Smiles
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CCOC(=O)C1=CC(OC(CC)CC)C(NC(C)=O)C(N=[N+]=[N-])C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[C:6]1=[CH:7][CH:8]([O:21][CH:22]([CH2:23][CH3:24])[CH2:25][CH3:26])[CH:9]([NH:17][C:18]([CH3:19])=[O:20])[CH:10]([O:12][S:13]([CH3:14])(=[O:15])=[O:16])[CH2:11]1.[CH3:27][S:28]([CH3:29])=[O:30].[CH3:40][CH2:41][OH:42].[N-:32]=[N+:33]=[N-:34].[Na+:31].[Na+:39].[O-:35][C:36]([OH:37])=[O:38]>>[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[C:6]1=[CH:7][CH:8]([O:21][CH:22]([CH2:23][CH3:24])[CH2:25][CH3:26])[CH:9]([NH:17][C:18]([CH3:19])=[O:20])[CH:10]([N:32]=[N+:33]=[N-:34])[CH2:11]1
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Name
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CCOC(=O)C1=CC(OC(CC)CC)C(NC(C)=O)C(OS(C)(=O)=O)C1
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1=CC(OC(CC)CC)C(NC(C)=O)C(OS(C)(=O)=O)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C1=CC(OC(CC)CC)C(NC(C)=O)C(N=[N+]=[N-])C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |